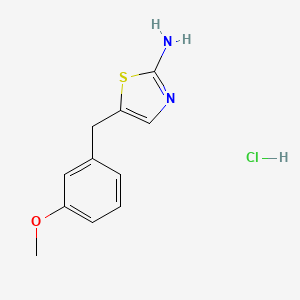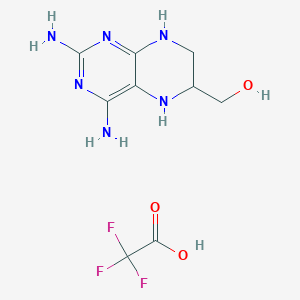
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol,trifluoroaceticacid is a compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, and medicine. The compound is characterized by its molecular formula C7H12N6O and a molecular weight of 196.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol typically involves the reduction of pteridine derivatives. One common method includes the use of reducing agents such as sodium borohydride in the presence of a suitable solvent like methanol . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
化学反应分析
Types of Reactions
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce tetrahydropteridine compounds .
科学研究应用
Chemistry
In chemistry, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is used as a precursor in the synthesis of various pteridine derivatives. These derivatives are important in the study of enzyme mechanisms and as intermediates in organic synthesis .
Biology
The compound plays a crucial role in biological research, particularly in the study of metabolic pathways involving pteridines. It is used to investigate the function of enzymes such as dihydrofolate reductase and its role in folate metabolism .
Medicine
In medicine, (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is studied for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases related to folate metabolism .
Industry
Industrially, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes .
作用机制
The mechanism of action of (2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol involves its interaction with specific enzymes and molecular targets. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to a decrease in the synthesis of nucleotides and amino acids .
相似化合物的比较
Similar Compounds
Folinic Acid: A derivative of tetrahydrofolate used in cancer therapy.
Methotrexate: An antifolate drug used in the treatment of cancer and autoimmune diseases.
Pteridine: A parent compound of various biologically active molecules.
Uniqueness
(2,4-Diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol is unique due to its specific structure, which allows it to interact with enzymes involved in folate metabolism. Its ability to inhibit dihydrofolate reductase makes it a valuable compound in both research and therapeutic applications .
属性
IUPAC Name |
(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methanol;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O.C2HF3O2/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;3-2(4,5)1(6)7/h3,11,14H,1-2H2,(H5,8,9,10,12,13);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLLURWTCBADPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N=C(N=C2N1)N)N)CO.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
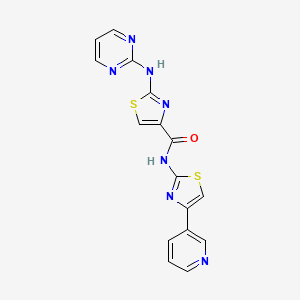
![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2435225.png)
![2-Methyl-5-[2-(piperazin-1-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione](/img/structure/B2435227.png)
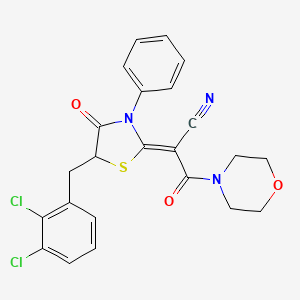
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2,2-dimethylpropanamide](/img/structure/B2435229.png)
![3-[(2Z)-2-[(3-nitrobenzoyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]benzoic acid](/img/structure/B2435235.png)
![N-(2,4-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2435236.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(4-ethoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2435237.png)
![Ethyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2435239.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2435240.png)
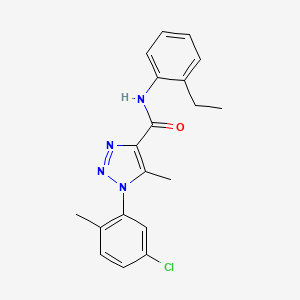
![[5-(3-chlorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2435243.png)
![N-(3-hydroxypropyl)-4-({[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}methyl)benzamide](/img/structure/B2435244.png)
